molecular formula C4H10NaO3PS B127109 Sodium O,O-diethyl phosphorothioate CAS No. 5852-63-1

Sodium O,O-diethyl phosphorothioate

Cat. No.: B127109
CAS No.: 5852-63-1
M. Wt: 192.15 g/mol
InChI Key: YMPPRYJBYFNJTO-UHFFFAOYSA-M
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Description

Sodium O,O-diethyl phosphorothioate, also known as this compound, is a useful research compound. Its molecular formula is C4H10NaO3PS and its molecular weight is 192.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thermodynamics of Phosphorothioate Ester Hydrolysis

  • Phosphorothioate esters, like Sodium O,O-Diethyl Phosphorothioate, exhibit unique thermodynamic properties in hydrolysis reactions compared to phosphate esters. Research has shown that sulfur substitution in these compounds accelerates the rates of monoesters while slowing the rates of diesters and triesters. This suggests potential applications in chemical processes where specific reaction rates are critical (Purcell & Hengge, 2005).

Structural Insights from X-ray Diffraction

  • The molecular and crystal structure of this compound derivatives have been studied using X-ray diffraction. Such structural studies are essential for understanding the chemical behavior and potential applications in various fields, including material science and molecular engineering (Althoff et al., 2019).

Sodium Electrodeposition Studies

  • Research into the morphologies of sodium electrodeposits in various carbonate systems, including those involving compounds like this compound, provides insights into better battery technologies and energy storage solutions (Rodriguez et al., 2017).

Ionophores for Silver Ion-Selective Membrane Electrodes

  • Studies have shown that certain phosphorothioates, related to this compound, can be used as effective ionophores in membrane electrodes for selective detection of silver ions. This suggests potential applications in environmental monitoring and analytical chemistry (Xu & Katsu, 2001).

B-Z Conversion in Stereodefined Phosphorothioate Oligonucleotides

  • Research on phosphorothioate oligonucleotides, which are structurally similar to this compound, has revealed their ability to adopt specific conformations under certain conditions. Such studies are crucial for advancing our understanding of nucleic acid chemistry and for developing new therapeutic agents (Boczkowska et al., 2000).

Degradation Studies in Agricultural Contexts

  • The degradation behavior of chlorpyrifos, a compound related to this compound, has been studied in various agricultural soils. Understanding the environmental fate of such compounds is crucial for assessing their impact on ecosystems and for developing safer pest control methods (Das & Adhya, 2015).

Visual Detection of Pesticides Using Gold Nanoparticles

  • Innovative methods for detecting pesticides, using compounds structurally related to this compound, have been explored. This includes the use of gold nanoparticles for rapid, visual detection, which is significant for environmental monitoring and public health safety (Lisha, Anshup, & Pradeep, 2009).

Mechanism of Action

Target of Action

Sodium O,O-diethyl phosphorothioate, also known as O,O-diethyl phosphorothioate, is an organophosphorus compound. Its primary targets are acetylcholinesterase (AChE) and voltage-gated sodium channels . AChE plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system. Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons .

Mode of Action

This compound interacts with its targets by fitting into their active sites, thereby inhibiting their function . It exhibits synergistic effects involving the inhibition of cholinergic synaptic transmission and blockage of voltage-gated potassium (Kv) channels and sodium (Nav) channels . This leads to an excessive accumulation of acetylcholine in cholinergic synapses, resulting in neural hyperexcitation followed by convulsion, paralysis, and potentially death .

Biochemical Pathways

The compound affects the cholinergic system by inhibiting AChE, leading to an overaccumulation of acetylcholine in the synapses . This overstimulation can affect various biochemical pathways, including those involved in muscle contraction, heart rate regulation, and memory processing. Additionally, the blockage of voltage-gated potassium and sodium channels disrupts the normal flow of these ions, affecting the electrical activity of the neurons .

Result of Action

The primary result of this compound’s action is the disruption of normal nerve function. By inhibiting AChE and blocking voltage-gated ion channels, it causes an overstimulation of the nervous system. This can lead to symptoms such as tremors, convulsions, and potentially fatal respiratory paralysis .

Properties

IUPAC Name

sodium;diethoxy-oxido-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O3PS.Na/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPPRYJBYFNJTO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)([O-])OCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NaO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2465-65-8 (Parent)
Record name Phosphorothioic acid, O,O-diethyl ester, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60207235
Record name Phosphorothioic acid, O,O-diethyl ester, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5852-63-1
Record name Phosphorothioic acid, O,O-diethyl ester, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorothioic acid, O,O-diethyl ester, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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